Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate is a compound that belongs to the class of carbamates, which are esters or derivatives of carbamic acid. This specific compound features an indole-like structure, which is significant in medicinal chemistry due to its potential biological activities. The compound is notable for its structural similarity to various biologically active molecules, particularly those exhibiting anticancer properties.
The compound can be synthesized through various methods involving the reaction of indole derivatives with carbamates or related reagents. The synthesis typically involves the condensation of specific starting materials under controlled conditions, allowing for the formation of the desired product.
Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate can be classified as follows:
The synthesis of methyl (1-ethyl-2-oxoindolin-5-yl)carbamate typically involves a multi-step process, often starting from readily available indole derivatives. A common method includes:
For instance, one synthesis route may involve the use of 1-ethylindole and methyl isocyanate under basic conditions to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of methyl (1-ethyl-2-oxoindolin-5-yl)carbamate can be described by its molecular formula . The compound features:
Key structural data includes:
The structure can be represented by its SMILES notation: CC(=O)N1C=CC2=C(C=C1)C(=O)N(C(=O)O)C2=C
which highlights its complex ring system.
Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate can participate in various chemical reactions typical for carbamates, including:
In laboratory settings, monitoring these reactions often involves techniques such as thin-layer chromatography or high-performance liquid chromatography to assess reaction progress and product formation.
The mechanism of action for methyl (1-ethyl-2-oxoindolin-5-yl)carbamate in biological systems may involve:
Studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.
Key chemical properties include:
Relevant data from studies indicate that thermal stability is moderate, with decomposition observed at elevated temperatures above 200°C.
Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate has several potential applications in scientific research:
This compound represents a promising area for further research due to its unique structural features and biological activities.
The oxindole (2-indolinone) nucleus is a privileged heterocyclic scaffold characterized by a benzopyrrolidinone framework. This structure enables diverse non-covalent interactions with biological targets through:
In Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate, the oxindole core provides rigid conformational control, positioning the C5-carbamate and N1-ethyl groups for optimal target engagement. Oxindole derivatives exhibit broad pharmacological relevance, as evidenced by DNA-encoded library (DECL) screens identifying TNKS1 inhibitors with IC₅₀ values ≤75 nM, where the oxindole motif enabled high ligand efficiency (LE ≥0.48) [1] [5]. Natural sources like Uncaria tomentosa further validate this scaffold’s bioactivity .
Table 1: FDA-Approved Oxindole-Based Therapeutics
Compound | Molecular Weight (g/mol) | Key Targets | Therapeutic Indication |
---|---|---|---|
Sunitinib | 532.6 | VEGFR, PDGFR, KIT | Renal carcinoma, GIST |
Toceranib | 484.4 | PDGFR, VEGFR, KIT | Canine mast cell tumors |
Bedaquiline* | 555.5 | Mycobacterial ATP synthase | Multidrug-resistant tuberculosis |
Bedaquiline contains a quinoline core, structurally distinct from oxindoles but included for antituburcular context. [3] [5] |
The C5-carbamate group (–NH–C(=O)–OCH₃) in this compound serves as a strategic bioisostere for phenolic –OH or amide (–CONH₂) groups. Key advantages include:
Carbamates enhance cell membrane permeability by balancing polarity and lipophilicity. Computational studies indicate carbamate-containing oxindoles maintain cLogP values between 2.1–3.5, optimizing passive diffusion . In DECL-derived TNKS1 inhibitors, carbamate isosteres contributed to IC₅₀ values of 15–140 nM, demonstrating their role in potency [1].
Table 2: Bioisosteric Comparisons of C5 Substituents in Oxindoles
Functional Group | H-Bond Donors | H-Bond Acceptors | Metabolic Vulnerability | cLogP (Avg) |
---|---|---|---|---|
Carbamate (–NHCOOCH₃) | 1 | 2 | Low | 2.8 |
Phenol (–OH) | 1 | 1 | High (glucuronidation) | 2.1 |
Amide (–CONH₂) | 2 | 1 | Moderate (hydrolysis) | 1.7 |
Ester (–COOCH₃) | 0 | 2 | High (esterases) | 2.5 |
Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate diverges from clinical oxindoles in three key aspects:1. N1-Substituent:- The ethyl group contrasts with sunitinib’s dimethylaminoethyl side chain.- Ethyl provides reduced basicity (predicted pKₐ <2 vs. sunitinib’s pKₐ 8.8), minimizing off-target cationic interactions.2. C5 Pharmacophore:- Carbamate replaces sunitinib’s acetyl group and toceranib’s pyrrole, offering hydrogen-bonding versatility without ketone-mediated reactivity.3. C3 Modification:- Unlike sunitinib (C3=O) or toceranib (C3-sp³ hybridized), this compound retains the unsubstituted C3 carbonyl, limiting kinase hinge-binding potential but favoring non-kinase targets.
DECL studies highlight oxindole C3/C5 modifications as critical for TNKS1 inhibition, where carbamate-bearing analogs achieved IC₅₀ = 22 nM [1]. The compact N1-ethyl group may enhance target selectivity by avoiding bulk-associated toxicity (e.g., sunitinib’s hypertension from VEGFR inhibition) [5].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3